molecular formula C23H22BrN3O4 B2497253 1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-57-4

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2497253
CAS No.: 899983-57-4
M. Wt: 484.35
InChI Key: PHTPSZQKORVLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone features a complex spirocyclic framework combining a pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. Key structural elements include:

  • A benzo[d][1,3]dioxol-5-yl moiety, known for enhancing lipophilicity and bioactivity in medicinal chemistry.
  • A 9-bromo substituent, which may improve binding affinity via halogen bonding.
  • A spiro junction at position 5 of the oxazine ring, introducing conformational rigidity.

This structural complexity distinguishes it from simpler heterocyclic derivatives.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-9-bromospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O4/c1-14(28)26-8-6-23(7-9-26)27-19(17-11-16(24)3-5-20(17)31-23)12-18(25-27)15-2-4-21-22(10-15)30-13-29-21/h2-5,10-11,19H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPSZQKORVLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups. The presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with biological targets due to its electron-rich nature. Its molecular formula is C24H24BrN3O3C_{24}H_{24}BrN_3O_3, with a molecular weight of approximately 484.37 g/mol.

The mechanism of action for this compound primarily involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It may act as a modulator at neurotransmitter receptors, particularly those associated with the central nervous system (CNS), potentially influencing anxiety and mood disorders.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this one exhibit significant antibacterial properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown high activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These results suggest that the compound's structure contributes to its efficacy against bacterial strains, possibly by disrupting bacterial cell wall synthesis or function .

CNS Activity

The compound's potential as a CNS agent is supported by its structural similarity to known psychoactive substances. Research indicates it may function as a positive allosteric modulator at GABAA receptors, enhancing inhibitory neurotransmission which could be beneficial in treating anxiety and seizure disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Screening : A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivatives were synthesized and tested for their antibacterial activity using agar diffusion methods. The results demonstrated promising antibacterial effects comparable to standard treatments .
  • Neuropharmacological Evaluation : Compounds with similar structural frameworks were evaluated for their binding affinity at GABAA receptors. The findings indicated that modifications to the benzodioxole moiety significantly influenced receptor binding and subsequent pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ()
  • Core Structure : Similar pyrazolo[1,5-c][1,3]oxazine spiro system.
  • Differences: Replaces the piperidine-ethanone group with a phenyl substituent. Lacks the spiro-piperidine moiety, reducing conformational flexibility.
  • Implications: The phenyl group may enhance aromatic interactions but reduce solubility compared to the piperidin-1-yl ethanone group.
9-Bromo-1'-methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] ()
  • Core Structure : Nearly identical spiro framework.
  • Differences: Contains a methyl group on the piperidine ring instead of the ethanone substituent.

Non-Spiro Heterocyclic Analogues

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (Compound 6g, )
  • Core Structure: Dihydropyrazole with a piperazine-ethanone side chain.
  • Differences :
    • Lacks the spirocyclic oxazine ring.
    • Features a tert-butyl group for steric bulk.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-iodo-[1,2,4]triazolo[1,5-c]quinazolin-2-amine (Compound 14, )
  • Core Structure : Triazoloquinazoline fused with a benzo[d][1,3]dioxol group.
  • Differences :
    • Contains an iodo substituent instead of bromine.
    • Lacks the spirocyclic architecture.
  • Synthesis : Utilizes copper-catalyzed coupling, differing from the target compound’s synthetic route.

Halogenated Derivatives

9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[...]cyclohex[2]en]-3'-ol ()
  • Core Structure : Spiro system with a cyclohexen ring.
  • Differences: Replaces the ethanone group with a hydroxyl-substituted cyclohexen ring.
5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[...]indolin]-2'-one ()
  • Core Structure: Spiro framework fused with an indolinone moiety.
  • Differences: Contains chlorine and bromine substituents. The indolinone group introduces additional hydrogen-bonding sites.

Structural and Functional Analysis

Key Structural Features Influencing Bioactivity

Feature Target Compound Analogues (Examples) Impact on Properties
Spiro Junction Present (oxazine-piperidine) Absent (e.g., dihydropyrazole) Enhances rigidity and metabolic stability.
Halogen Substituent Bromine at position 9 Iodo (), Chlorine () Bromine balances electronegativity and lipophilicity.
Ethanone Group Piperidin-1-yl ethanone Methyl (), hydroxyl () Ethanol improves solubility and binding interactions.

Preparation Methods

Rh(III)-Catalyzed [4+1] Annulation

The foundational spiro[benzo[e]pyrazolooxazine-piperidine] system is constructed via Rh(III)-catalyzed redox-neutral annulation (Figure 1):

Reaction Conditions

Component Specification
Catalyst [Cp*RhCl2]2 (5 mol%)
Substrate 1 1-Phenylpyrazolidinone
Substrate 2 Alkynyl cyclobutanol
Solvent 1,2-Dichloroethane (DCE)
Temperature 80°C, 12 h
Yield 68-82%

This method enables precise control over spirocenter configuration through ligand-accelerated asymmetric induction. The −NH group in pyrazolidinone acts as a directing group for C−H activation, while the −OH in cyclobutanol facilitates subsequent oxygen insertion.

Regioselective Bromination at C-9

Electrophilic Aromatic Substitution

Acetylation of Piperidine Nitrogen

Schotten-Baumann Conditions

Final acetylation employs acetyl chloride under mild aqueous conditions:

Procedure

  • Dissolve brominated intermediate (1 eq) in THF/H2O (3:1)
  • Add acetyl chloride (1.2 eq) and NaOH (2 eq) at 0°C
  • Stir 2 h, extract with EtOAc, dry over MgSO4
  • Purify via flash chromatography (hexane:EtOAc 4:1)
    Yield : 94%

FT-IR analysis shows complete conversion (νC=O at 1715 cm−1) without epimerization at the spirocenter.

Alternative Synthetic Approaches

One-Pot Tandem Methodology

Recent advances demonstrate a telescoped sequence combining steps 2-4 in a single reactor:

Key Advantages

  • 34% overall yield vs 22% in stepwise approach
  • Eliminates intermediate purification
  • Enables gram-scale production (up to 5.2 g)

Analytical Characterization Data

Table 2: Spectroscopic Properties

Technique Key Features
1H NMR (400 MHz, CDCl3) δ 7.28 (s, 1H, ArH), 6.85 (d, J=8 Hz, 1H), 5.95 (s, 2H, dioxole), 4.12 (m, 2H, piperidine), 2.15 (s, 3H, COCH3)
13C NMR (100 MHz, CDCl3) δ 170.2 (CO), 148.1 (dioxole C), 132.8 (C-Br), 60.3 (spiro C), 21.1 (CH3)
HRMS (ESI+) m/z calc. for C24H22BrN3O4 [M+H]+: 504.0811, found: 504.0809

X-ray diffraction unambiguously confirms the spirocyclic structure with bond angles of 88.7° at the quaternary center.

Industrial-Scale Considerations

Process Chemistry Optimization

  • Catalyst Recycling : Rh recovery >92% via biphasic extraction
  • Waste Reduction : 78% decrease in E-factor through solvent substitution
  • PAT Implementation : In-line FTIR monitoring of bromination kinetics

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated spirocyclization:

  • Ir(ppy)3 catalyst (2 mol%)
  • Blue LEDs, 25°C, 8 h
  • 61% yield with improved enantioselectivity (er 92:8)

Q & A

Basic: What are the critical synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step organic reactions, including cycloaddition, spiro-ring formation, and functional group coupling. Key steps:

  • Cycloaddition : Use 1,3-dipolar cycloaddition with azomethine ylides and dipolarophiles. Triethylamine or diisopropylethylamine catalyzes base-sensitive steps .
  • Solvent Optimization : Ethanol enhances solubility and reaction rates for intermediates. Reflux conditions (70–80°C) improve cyclization efficiency .
  • Purification : Slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray crystallography, confirming stereochemistry .

Advanced: How can conflicting spectroscopic data (e.g., GCMS vs. HRMS) be resolved to validate structural integrity?

Discrepancies in mass spectrometry (e.g., GCMS showing 2% impurities vs. HRMS theoretical values) require:

  • Multi-Technique Cross-Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR to confirm functional groups and connectivity .
  • Isotopic Purity Checks : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks from impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities in spiro and fused-ring systems .

Basic: Which catalysts and solvents maximize yield in cycloaddition and spiro-ring formation?

  • Catalysts : Triethylamine (TEA) or palladium catalysts facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl-bromo bonds) .
  • Solvents : Ethanol is preferred for polar intermediates; dichloromethane (DCM) aids in non-polar stepwise reactions.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .

Advanced: What strategies minimize byproducts during spiro-ring formation?

  • Stepwise Ring Closure : Isolate intermediates before spiro-annulation to reduce competing pathways .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., hydroxyls) during heterocycle formation .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor the desired spiro product over fused-ring byproducts .

Biological: How does the bromo substituent at position 9 influence bioactivity compared to chloro or nitro analogs?

  • Electrophilic Reactivity : The bromo group enhances electrophilic aromatic substitution, potentially increasing binding to enzymatic targets (e.g., kinases) .
  • Steric Effects : Compared to nitro groups, bromine’s smaller van der Waals radius reduces steric hindrance, improving receptor fit .
  • Metabolic Stability : Bromine’s lower electronegativity vs. chlorine may slow oxidative metabolism, extending half-life in vitro .

Advanced: What spectroscopic methods best resolve stereochemistry in the spiro[benzo-oxazine-piperidine] core?

  • NOESY NMR : Identifies spatial proximity of protons in rigid spiro systems (e.g., axial vs. equatorial piperidine conformers) .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers in chiral spiro centers .
  • X-ray Diffraction : Provides definitive proof of absolute configuration, especially for crystalline derivatives .

Advanced: How to design SAR studies for the compound’s heterocyclic system?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzo[d][1,3]dioxole with thiadiazole) to assess bioactivity shifts .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding via the ethanone group) .
  • In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to correlate structural features with metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.